Pentafluorobenzyl acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

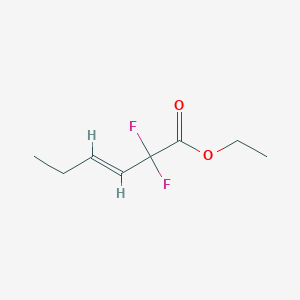

Pentafluorobenzyl acrylate is an organic compound with the molecular formula C10H5F5O2. It is a derivative of acrylate, where the acrylate group is bonded to a pentafluorobenzyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorobenzyl acrylate can be synthesized through the reaction of acrylic acid with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and butylated hydroxytoluene (BHT). The reaction typically yields about 82% of the desired product . The reaction conditions involve:

Reactants: Acrylic acid (1.5 equivalents), 2,3,4,5,6-pentafluorobenzyl bromide (1 equivalent)

Catalyst: Anhydrous potassium carbonate (5 equivalents)

Stabilizer: Butylated hydroxytoluene (BHT)

Solvent: Dichloromethane

Temperature: Room temperature

Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorobenzyl acrylate undergoes various chemical reactions, including:

Polymerization: It can participate in radical polymerization reactions to form polymers.

Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions.

Addition: The acrylate group can undergo addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.

Nucleophilic Substitution: Involves nucleophiles such as amines, thiols, and carbonylthiolates, typically under mild conditions.

Major Products Formed

Polymers: Formed through radical polymerization, used in various applications.

Substituted Derivatives: Formed through nucleophilic substitution, used in further chemical synthesis.

Aplicaciones Científicas De Investigación

Material Science Applications

1.1. Pressure-Sensitive Adhesives

One of the prominent applications of pentafluorobenzyl acrylate is in the formulation of pressure-sensitive adhesives (PSAs). A study highlighted the preparation of a new type of PSA using this compound alongside butyl acrylate and glycidyl methacrylate for bonding expanded polytetrafluoroethylene (ePTFE). The introduction of the pentafluorophenyl group enhances adhesion by providing steric hindrance that prevents clustering while simultaneously increasing affinity with ePTFE. The resulting adhesive exhibited remarkable thermal stability (up to 250°C), a high contact angle (110.7°), and significant peel strength (19 N/25 mm) .

1.2. Coatings and Films

This compound is also utilized in developing coatings and films that require low surface energy properties. Its fluorinated structure imparts hydrophobic characteristics, making it suitable for applications where water repellency is essential, such as in protective coatings for electronic devices and automotive parts.

Polymer Chemistry Applications

2.1. Polymerization Processes

In polymer chemistry, this compound serves as a monomer in various polymerization processes, leading to the synthesis of fluorinated polymers with tailored properties. These polymers are often characterized by their enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts.

2.2. Postpolymerization Modifications

Recent research has demonstrated the potential for postpolymerization modifications using this compound derivatives. For instance, studies have shown efficient para-fluoro substitution reactions that can modify poly(pentafluorobenzyl methacrylate) with amines, thiols, and carbonyl thiolates, allowing for the development of functionalized materials with specific properties .

Environmental Applications

3.1. Atmospheric Degradation Studies

This compound has been investigated for its atmospheric degradation pathways, particularly concerning its reactions with chlorine atoms under simulated atmospheric conditions. These studies are crucial for understanding the environmental impact of fluorinated compounds and their degradation products, which can include harmful substances like trifluoroacetaldehyde .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of pentafluorobenzyl acrylate involves its ability to undergo polymerization and substitution reactions. The pentafluorobenzyl group provides unique electronic properties, enhancing the reactivity of the acrylate group. This allows for the formation of stable polymers and substituted derivatives with desirable properties .

Comparación Con Compuestos Similares

Similar Compounds

Pentafluorobenzyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

Pentafluorophenyl acrylate: Similar in structure but with a pentafluorophenyl group instead of a pentafluorobenzyl group.

Uniqueness

Pentafluorobenzyl acrylate is unique due to the presence of the pentafluorobenzyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialty polymers and advanced materials .

Actividad Biológica

Pentafluorobenzyl acrylate (PFBA) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of PFBA, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C10H5F5O2

- Molecular Weight : 252.14 g/mol

- Density : 1.44 g/cm³

- Boiling Point : 100-101°C (15 mmHg) .

Antimicrobial Activity

PFBA and its derivatives have been studied for their antimicrobial properties. Research indicates that synthesized biological macromolecules containing PFBA exhibit significant antibacterial activity, particularly against Staphylococcus aureus (S. aureus) compared to Escherichia coli (E. coli). This suggests that PFBA could be a valuable component in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of PFBA Derivatives

| Bacteria | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

Recent studies have highlighted the potential of PFBA in anticancer applications. The compound has been shown to exhibit antiproliferative effects on various cancer cell lines, suggesting its role as a potential therapeutic agent.

Case Study: Anticancer Activity Against Prostate Cancer Cells

A study investigated the effects of PFBA on prostate cancer cell lines, demonstrating that it can inhibit cell proliferation effectively. The mechanism is believed to involve the induction of apoptosis in cancer cells while sparing normal cells, thus minimizing side effects .

The biological activity of PFBA is attributed to several mechanisms:

- Cell Membrane Disruption : PFBA interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, PFBA triggers pathways that lead to programmed cell death, which is crucial for limiting tumor growth.

- Reactive Oxygen Species (ROS) Production : The compound may enhance ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Research Findings

A comprehensive review of literature reveals diverse biological activities associated with PFBA:

- Antimicrobial Peptides : Studies indicated that compounds similar to PFBA could act as antimicrobial peptides, targeting resistant strains effectively .

- Fluorinated Polymers : Research on fluorinated polymers derived from PFBA shows enhanced stability and bioactivity, making them suitable for biomedical applications .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMJGUSJTKJBAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153614-61-0 |

Source

|

| Record name | 153614-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.